BenchChemオンラインストアへようこそ!

2',3',5'-Tri-O-benzoyl-5-ethyluridine

Lipophilicity LogP Phase-transfer

2',3',5'-Tri-O-benzoyl-5-ethyluridine (CAS 25692-02-8) is a fully benzoylated uridine derivative bearing a 5-ethyl substituent on the uracil base. With a molecular formula of C₃₂H₂₈N₂O₉ and a molecular weight of 584.6 g/mol, this compound belongs to the class of per-O-acylated nucleoside intermediates employed as protected building blocks in nucleoside analog synthesis.

Molecular Formula C32H28N2O9
Molecular Weight 584.6 g/mol
CAS No. 25692-02-8
Cat. No. B3255597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-Tri-O-benzoyl-5-ethyluridine
CAS25692-02-8
Molecular FormulaC32H28N2O9
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCCC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C32H28N2O9/c1-2-20-18-34(32(39)33-27(20)35)28-26(43-31(38)23-16-10-5-11-17-23)25(42-30(37)22-14-8-4-9-15-22)24(41-28)19-40-29(36)21-12-6-3-7-13-21/h3-18,24-26,28H,2,19H2,1H3,(H,33,35,39)/t24-,25-,26-,28-/m1/s1
InChIKeyQHXONHVHMASILU-IYUNARRTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3',5'-Tri-O-benzoyl-5-ethyluridine (CAS 25692-02-8): Protected Nucleoside Intermediate for Antiviral Prodrug Synthesis


2',3',5'-Tri-O-benzoyl-5-ethyluridine (CAS 25692-02-8) is a fully benzoylated uridine derivative bearing a 5-ethyl substituent on the uracil base [1]. With a molecular formula of C₃₂H₂₈N₂O₉ and a molecular weight of 584.6 g/mol, this compound belongs to the class of per-O-acylated nucleoside intermediates employed as protected building blocks in nucleoside analog synthesis . The three benzoyl groups at the 2', 3', and 5' positions of the ribofuranose ring serve as hydroxyl protecting groups, while the 5-ethyl modification on the pyrimidine ring provides a distinct functionalization handle that differentiates it from the parent 2',3',5'-tri-O-benzoyluridine (CAS 1748-04-5) . This compound is not a biologically active entity itself but rather a key synthetic precursor that has been explicitly claimed in patent literature as the starting material for manufacturing (E)-5-(2-bromovinyl)-uridine (BVDU), a potent anti-herpes simplex virus agent [2].

Why 2',3',5'-Tri-O-benzoyl-5-ethyluridine Cannot Be Replaced by Unprotected 5-Ethyluridine or Non-Ethylated Tri-O-benzoyluridine in Regioselective Synthesis


The selection of 2',3',5'-tri-O-benzoyl-5-ethyluridine over its closest analogs is not a matter of simple interchangeability; it is dictated by the orthogonal functional requirements of multi-step nucleoside synthesis. The unprotected parent compound, 5-ethyluridine (CAS 25110-76-3), possesses a LogP of approximately -1.2 and water solubility of ~2.7 g/L, which renders it unsuitable for reactions requiring anhydrous organic conditions or phase-transfer catalysis . Conversely, the non-ethylated analog 2',3',5'-tri-O-benzoyluridine (CAS 1748-04-5) lacks the 5-ethyl substituent that serves as the essential functionalization site for bromination and subsequent dehydrohalogenation steps leading to therapeutically relevant 5-(2-bromovinyl) derivatives [1]. The benzoyl protecting group strategy itself provides distinct advantages over acetyl protection: benzoyl esters exhibit greater stability toward hydrolytic conditions and offer higher crystallinity, as evidenced by the sharp melting point of 155–156°C reported for the title compound [2]. Substituting with a 2',3',5'-tri-O-acetyl analog would introduce a protecting group manifold with different deprotection kinetics and potentially lower yields in downstream transformations [1].

2',3',5'-Tri-O-benzoyl-5-ethyluridine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Superiority: 4.6 XLogP3 Enables Efficient Organic-Phase Synthesis Versus Water-Soluble 5-Ethyluridine (LogP -1.2)

The target compound exhibits a computed XLogP3-AA of 4.6, representing a ~5.8 log unit increase in lipophilicity relative to unprotected 5-ethyluridine (ACD/LogD pH 5.5 = -1.16) and a ~1.9 log unit increase over 2',3',5'-tri-O-benzoyluridine (LogP = 2.74) [1]. This pronounced lipophilicity shift directly enables dissolution in anhydrous dichloromethane for the critical bromination step described in the BVDU patent, where 56.0 g of the compound is dissolved in 400 mL of anhydrous dichloromethane at moderate heating [2]. The unprotected nucleoside would be insoluble in this reaction medium, making the benzoylated form indispensable for this synthetic route.

Lipophilicity LogP Phase-transfer Nucleoside protection Organic synthesis

Patented 95% Synthetic Yield and Crystalline Characterization (m.p. 155–156°C) Outperform Amorphous or Low-Melting Protected Nucleoside Intermediates

US Patent 4,544,740 reports the synthesis of 2',3',5'-tri-O-benzoyl-5-ethyl-uridine in 95% yield (53.5 g isolated) following recrystallization from ethanol, with a sharp melting point of 155–156°C [1]. This high yield and well-defined melting point enable robust quality control and batch-to-batch consistency. In contrast, many per-acylated nucleoside intermediates are obtained as amorphous solids or oils that lack a sharp melting point, complicating purity assessment. Within the same patent, the acetyl analog 2',3',5'-tri-O-acetyl-(E)-5-(2-bromovinyl)-uridine exhibits a lower melting point of 145.5°C, while the p-chlorobenzoyl variant melts at 187–188°C and the p-methyl-benzoyl variant at 209°C, demonstrating that the benzoyl derivative occupies a favorable intermediate position in the crystallinity spectrum [2].

Synthetic yield Crystallinity Melting point Quality control BVDU synthesis

5-Ethyl Substituent as an Essential Functionalization Handle: Enables Regioselective Bromination to (E)-5-(2-Bromovinyl)-uridine (BVDU)

The 5-ethyl substituent on the uracil ring is the critical functional handle that distinguishes this compound from 2',3',5'-tri-O-benzoyluridine (CAS 1748-04-5, lacking any 5-substituent). In the patented process, the 5-ethyl group undergoes bromination with elemental bromine (34.15 g, 11 mL) in anhydrous dichloromethane to yield the 5-(1,2-dibromoethyl) intermediate, which upon dehydrohalogenation with 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) generates the (E)-5-(2-bromovinyl) moiety [1]. The final deprotected product, (E)-5-(2-bromovinyl)-uridine (BVDU), exhibits significant potency against Herpes simplex virus species with remarkably low acute toxicity [2]. A user selecting the non-ethylated 2',3',5'-tri-O-benzoyluridine would completely lack this functionalization pathway, as the unsubstituted uracil C5 position cannot undergo the requisite bromination-dehydrohalogenation sequence to yield the bromovinyl pharmacophore.

Regioselective bromination Antiviral prodrug 5-(2-Bromovinyl)-uridine Herpes simplex virus Functional group interconversion

Benzoyl Protecting Group Orthogonality: Superior Stability Profile Versus Acetyl Protection in Multi-Step Nucleoside Synthesis

The benzoyl protecting group confers distinct stability advantages over acetyl protection in nucleoside synthesis workflows. Benzoyl esters exhibit slower alkaline hydrolysis kinetics compared to acetyl esters, providing greater resilience during aqueous workup steps [1]. In the patent process, the benzoyl groups survive the bromination and dehydrohalogenation steps intact and are only removed in the final step using 0.5 N sodium methylate in methanol, demonstrating their compatibility with the intervening reaction conditions [2]. The acetyl analog 2',3',5'-tri-O-acetyl-(E)-5-(2-bromovinyl)-uridine was also prepared (m.p. 145.5°C), but acetyl protecting groups are more susceptible to premature cleavage under both acidic and basic conditions, which can lead to lower overall yields and more complex purification in multi-step sequences [3]. For a procurement decision, the benzoyl-protected intermediate offers a more robust building block for synthetic routes involving multiple transformations before final deprotection.

Protecting group strategy Benzoyl vs. acetyl Hydrolytic stability Orthogonal deprotection Nucleoside chemistry

Precursor to Pharmacologically Characterized 5-Ethyl-UTP: Defined P2Y2 Receptor Agonist Activity (EC50 = 99 μM)

Following deprotection and phosphorylation, the 5-ethyluridine scaffold derived from this compound yields 5-ethyl-UTP, a full agonist at the P2Y2 receptor (P2Y2R). In a head-to-head pharmacological comparison, 5-ethyl-UTP exhibited an EC50 value of 99 μM at P2Y2R expressed on NG108-15 mouse neuroblastoma × glioma cells, compared to UTP which displayed an EC50 of approximately 1 μM in the same assay system [1]. While 5-ethyl-UTP is approximately 100-fold less potent than UTP, it functions as a full agonist and represents a tool compound for probing the steric tolerance of the P2Y2R 5-position binding pocket. Critically, the study demonstrated that increasing the volume of the 5-substituent on UTP derivatives progressively decreases P2Y2 activity, establishing a quantitative structure-activity relationship [1]. The tri-O-benzoyl protected precursor enables access to this pharmacologically characterized nucleotide probe. Although the EC50 of 99 μM is modest, the compound's value lies in its utility for SAR studies rather than as a therapeutic candidate itself.

P2Y2 receptor 5-Ethyl-UTP Calcium signaling Cystic fibrosis Nucleotide agonist

Procurement-Relevant Application Scenarios for 2',3',5'-Tri-O-benzoyl-5-ethyluridine (CAS 25692-02-8)


GMP-Oriented Synthesis of (E)-5-(2-Bromovinyl)-uridine (BVDU) Anti-Herpes APIs

The most validated application scenario is the use of this compound as the penultimate intermediate in the synthesis of (E)-5-(2-bromovinyl)-uridine (BVDU), a potent anti-herpes simplex virus agent. The patent literature explicitly demonstrates a two-step conversion: (1) bromination of the 5-ethyl group with elemental bromine in anhydrous dichloromethane, followed by (2) dehydrohalogenation with DBN to install the (E)-5-(2-bromovinyl) moiety, and (3) final deprotection with sodium methylate to yield the active pharmaceutical ingredient in 71.7% overall yield from the benzoyl-protected BVDU intermediate [1]. The 95% synthetic yield and reproducible melting point (155–156°C) of the starting material support process validation and quality-by-design approaches for GMP manufacturing [2].

Synthesis of 5-Ethyluridine Phosphoramidites for Modified siRNA Oligonucleotides

The 5-ethyluridine scaffold, accessed via regioselective debenzoylation of this compound, serves as a precursor for preparing 5-ethyluridine phosphoramidite building blocks. These modified phosphoramidites have been incorporated into small interfering RNA (siRNA) duplexes using solid-phase synthesis, yielding RNA duplexes with RNAi activity comparable to or slightly better than unmodified siRNAs [3]. The tri-O-benzoyl protection enables selective 5'-O-debenzoylation to generate the 2',3'-di-O-benzoyl-5-ethyluridine intermediate required for subsequent 5'-O-dimethoxytritylation and 3'-O-phosphitylation steps in phosphoramidite synthesis.

P2Y2 Receptor Pharmacological Tool Compound Generation via Deprotection and Phosphorylation

Complete deprotection of the benzoyl groups followed by regioselective phosphorylation yields 5-ethyl-UTP, a full agonist at the P2Y2 purinergic receptor with a characterized EC50 of 99 μM in NG108-15 neuroblastoma × glioma cells [4]. This nucleotide analog serves as a pharmacological tool for investigating P2Y2R-mediated calcium signaling in airway epithelial cells, including cystic fibrosis models (CF/T43 cell line). The defined potency and full agonist profile enable its use as a reference compound in P2Y2R antagonist screening campaigns and in studies of nucleotide-mediated mucociliary clearance mechanisms.

Medicinal Chemistry Diversification at the Uracil C5 Position

The 5-ethyl group on the uracil ring provides a versatile synthetic handle beyond bromovinyl formation. The compound can serve as a starting point for generating libraries of 5-substituted uridine analogs through radical bromination, nucleophilic displacement, or cross-coupling reactions. This diversification potential distinguishes it from the simpler 2',3',5'-tri-O-benzoyluridine, which lacks the C5 substituent and is limited to modifications at the sugar hydroxyl positions or the nucleobase nitrogen atoms. For medicinal chemistry groups seeking to explore 5-position SAR of uridine-based inhibitors of HCV NS5B polymerase or other nucleotide-utilizing enzymes, this protected intermediate offers a pre-installed functionalization site that streamlines analog synthesis .

Quote Request

Request a Quote for 2',3',5'-Tri-O-benzoyl-5-ethyluridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.